

Abstract: The Strategic Importance of a Multifunctional Building Block

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **5-Bromo-2-nitrobenzoic acid**

Cat. No.: **B1266750**

[Get Quote](#)

5-Bromo-2-nitrobenzoic acid is a highly functionalized aromatic carboxylic acid that serves as a critical intermediate in the synthesis of complex organic molecules.[1][2] Its strategic placement of a carboxylic acid, a nitro group, and a bromine atom on the benzene ring offers orthogonal chemical reactivity, making it a versatile scaffold for constructing diverse molecular architectures. This guide provides an in-depth analysis of its chemical properties, synthesis, reactivity, and applications, with a particular focus on its role in medicinal chemistry and drug development. By understanding the causality behind its reactivity, researchers can leverage this molecule to its full potential in creating novel chemical entities.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and spectral properties is the foundation of its effective use in synthesis. **5-Bromo-2-nitrobenzoic acid** typically appears as a slightly yellow or white crystalline solid.[1][2]

Table 1: Physicochemical Properties

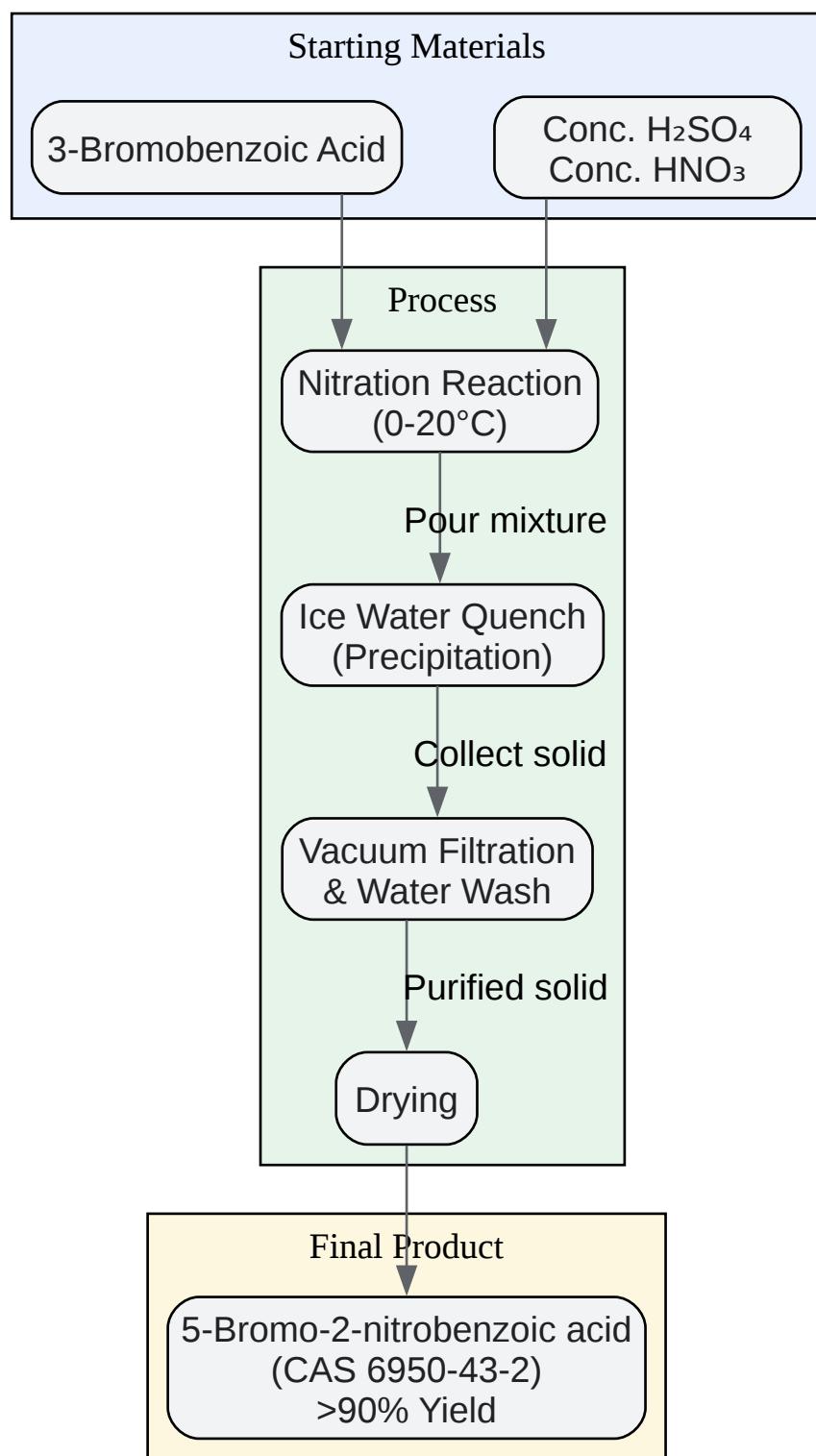
Property	Value	Source(s)
CAS Number	6950-43-2	[1]
Molecular Formula	C ₇ H ₄ BrNO ₄	[3]
Molecular Weight	246.01 g/mol	[3] [4]
Melting Point	139-141 °C	[3]
pKa	1.85 ± 0.25 (Predicted)	[2]
Appearance	Slightly Yellow Powder / White Solid	[1] [5]
Solubility	Sparingly soluble in water	[2]

Spectroscopic Data Insights: The identity and purity of **5-Bromo-2-nitrobenzoic acid** are confirmed through standard spectroscopic methods.

- ¹H NMR (400 MHz, DMSO-d₆): The proton NMR spectrum is characteristic. A key feature reported is a broad singlet for the carboxylic acid proton ($\delta \approx 14.12$ ppm), along with distinct signals in the aromatic region ($\delta \approx 7.90$ -8.00 ppm) corresponding to the three protons on the benzene ring.[\[5\]](#)
- Mass Spectrometry: The monoisotopic mass is 244.93237 Da.[\[4\]](#)[\[6\]](#) The presence of bromine results in a characteristic isotopic pattern (¹⁹Br and ⁸¹Br in ~1:1 ratio), which is a key identifier in mass spectrometry.

Synthesis and Purification: A Validated Protocol

The most common and industrially scalable synthesis of **5-Bromo-2-nitrobenzoic acid** involves the nitration of 3-Bromobenzoic acid.[\[5\]](#) The choice of this precursor is strategic; the bromine atom and the carboxylic acid group are meta-directing, yet the conditions force the nitration to the position ortho to the carboxylic acid and para to the bromine.


Causality in Synthesis: The use of a strong nitrating mixture (concentrated nitric and sulfuric acids) at low temperatures is critical. Sulfuric acid protonates the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is necessary to overcome the deactivating

effect of the existing substituents on the aromatic ring. Maintaining a low temperature (0-5 °C) is crucial to control the exothermic reaction and prevent the formation of dinitrated or other side products.[5][7]

Detailed Synthesis Protocol:

- Reaction Setup: Suspend 3-Bromobenzoic acid (1.0 eq.) in concentrated sulfuric acid in a flask equipped with a stirrer and cooled to 0 °C in an ice bath.
- Nitration: Slowly add concentrated nitric acid (0.97 eq.) dropwise to the stirring suspension, ensuring the internal temperature does not exceed 5-10 °C.
- Reaction Monitoring: After the addition is complete, allow the mixture to warm to room temperature and stir for approximately 1 hour. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
- Workup and Isolation: Carefully pour the reaction mixture into a large beaker of ice water. A precipitate will form.
- Purification: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water to remove residual acids.
- Drying: Dry the purified **5-Bromo-2-nitrobenzoic acid** to obtain a white to off-white solid. Expected yields are typically high, often exceeding 90%.[5]

Workflow for Synthesis of **5-Bromo-2-nitrobenzoic acid**

[Click to download full resolution via product page](#)

Caption: Workflow diagram illustrating the synthesis of **5-Bromo-2-nitrobenzoic acid**.

Key Chemical Transformations and Mechanistic Insights

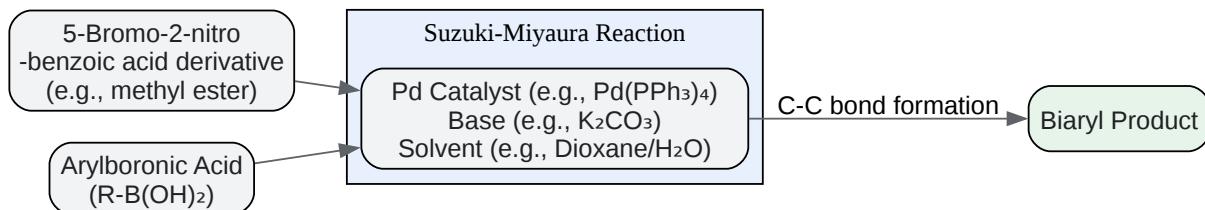
The synthetic utility of **5-Bromo-2-nitrobenzoic acid** stems from the distinct reactivity of its three functional groups. This allows for sequential and selective modifications, a highly desirable feature in multi-step synthesis.

Diagram of Reactivity Sites

Caption: Key reactive sites on the **5-Bromo-2-nitrobenzoic acid** molecule.

A. Reduction of the Nitro Group

The transformation of the electron-withdrawing nitro group into an electron-donating amino group is a common and powerful step. This fundamentally alters the electronic properties of the ring and provides a nucleophilic handle for further reactions.


- Expert Insight: While catalytic hydrogenation (e.g., H₂ over Pd/C) is a clean method, it can sometimes lead to de-bromination. A more chemoselective choice is often reduction with metals in acidic media, such as tin(II) chloride (SnCl₂) in HCl or iron (Fe) in acetic acid. These conditions are robust and reliably reduce the nitro group while preserving the aryl bromide, which is essential for subsequent cross-coupling reactions.

B. Palladium-Catalyzed Cross-Coupling

The bromine atom serves as an excellent handle for carbon-carbon bond formation via palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.^{[8][9]} This reaction is a cornerstone of modern drug discovery for constructing biaryl structures.

- Mechanism Rationale: The Suzuki-Miyaura reaction involves the coupling of an organohalide (our aryl bromide) with an organoboron species (like a boronic acid or ester) in the presence of a palladium catalyst and a base.^{[8][10]} The base is crucial for activating the organoboron reagent to facilitate the transmetalation step in the catalytic cycle.^[11] The choice of palladium catalyst, ligand, and base can be tuned to optimize the reaction for specific substrates.

Illustrative Suzuki Coupling Workflow

[Click to download full resolution via product page](#)

Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

Applications in Medicinal Chemistry

The true value of **5-Bromo-2-nitrobenzoic acid** is realized in its application as a precursor for biologically active molecules.[2] Its derivatives are found in scaffolds targeting a range of diseases. For instance, bromo- and nitro-substituted benzoic acids are common starting points for synthesizing heterocyclic compounds like quinazolinones and benzimidazoles, which are prevalent in many pharmaceutical agents.[12][13]

The reduction of the nitro group to an amine, followed by intramolecular cyclization or coupling with other reagents, is a common strategy. This approach allows for the rapid assembly of complex heterocyclic systems that are often essential for binding to biological targets like enzymes or receptors.[13]

Safety, Handling, and Storage

As with any laboratory chemical, proper handling of **5-Bromo-2-nitrobenzoic acid** is essential.

- **Hazards:** It is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). It may also be harmful if swallowed.[4][14]
- **Personal Protective Equipment (PPE):** Always use appropriate PPE, including safety goggles, gloves, and a lab coat. When handling the powder, a dust mask is recommended.
- **Storage:** Store the compound in a tightly sealed container in a dry, well-ventilated area at room temperature.[15]

Conclusion

5-Bromo-2-nitrobenzoic acid is more than just a chemical intermediate; it is a strategic tool for molecular design and synthesis. Its trifunctional nature provides a robust platform for creating chemical diversity, particularly through powerful transformations like nitro group reduction and palladium-catalyzed cross-coupling. For scientists in drug discovery and development, a deep understanding of this building block's properties and reactivity is key to unlocking new synthetic pathways and accelerating the creation of novel therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 5-Bromo-2-nitrobenzoic acid | CymitQuimica [cymitquimica.com]
- 2. Page loading... [guidechem.com]
- 3. chembk.com [chembk.com]
- 4. 5-Bromo-2-nitrobenzoic acid | C7H4BrNO4 | CID 248528 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 5-BROMO-2-NITRO-BENZOIC ACID | 6950-43-2 [chemicalbook.com]
- 6. PubChemLite - 5-bromo-2-nitrobenzoic acid (C7H4BrNO4) [pubchemlite.lcsb.uni.lu]
- 7. 2-BROMO-5-NITROBENZOIC ACID synthesis - chemicalbook [chemicalbook.com]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Yoneda Labs [yonedalabs.com]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. nbinno.com [nbino.com]
- 13. benthamdirect.com [benthamdirect.com]
- 14. 6950-43-2 | 5-Bromo-2-nitrobenzoic acid | Fluorinated Building Blocks | Ambeed.com [ambeed.com]

- 15. 6950-43-2|5-Bromo-2-nitrobenzoic acid|BLD Pharm [bldpharm.com]
- To cite this document: BenchChem. [Abstract: The Strategic Importance of a Multifunctional Building Block]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1266750#5-bromo-2-nitrobenzoic-acid-cas-number-6950-43-2>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com